![molecular formula C20H27N3O3 B10987343 N-{2-[(cyclohexylcarbonyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B10987343.png)
N-{2-[(cyclohexylcarbonyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AA01YKWI , belongs to the class of pyrrolidine derivatives Its structure consists of a pyrrolidine ring with a phenyl group and a carbonyl group attached
Preparation Methods
Industrial Production Methods:: As of now, there is limited information on large-scale industrial production methods for AA01YKWI. Research in this area is ongoing, and further development may lead to more efficient and scalable processes.
Chemical Reactions Analysis
AA01YKWI can undergo various chemical reactions, including:
Oxidation: It may be susceptible to oxidation under certain conditions.
Reduction: Reduction reactions can modify the carbonyl group or other functional groups.
Substitution: Substitution reactions can occur at the amino or carbonyl positions.
Common reagents and conditions used in these reactions depend on the specific reaction type and desired modifications. Major products formed from these reactions would involve variations of the pyrrolidine ring or functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Cellular Proliferative Disorders:
The compound has been studied for its potential in treating cellular proliferative diseases. It modulates the activity of mitotic kinesins, which are essential for cell division. This modulation can inhibit uncontrolled cell growth, making it a candidate for cancer therapy .
2. Pain Management:
Research indicates that derivatives of this compound may act as analgesics by targeting specific pain pathways. The cyclohexyl group is believed to enhance binding affinity to certain receptors involved in pain perception .
3. Neuroprotection:
Preliminary studies suggest that this compound may have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases by reducing neuronal apoptosis and inflammation .
Pharmacological Studies
1. In Vitro Studies:
In vitro assays have demonstrated that N-{2-[(cyclohexylcarbonyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide exhibits significant activity against various cancer cell lines. The compound's ability to inhibit cell proliferation was confirmed through MTT assays and flow cytometry techniques.
2. In Vivo Studies:
Animal models have shown promising results regarding the efficacy of this compound in reducing tumor size and improving survival rates in subjects with induced tumors. These findings support its potential for further development as an anticancer agent .
Case Studies
Study | Objective | Findings |
---|---|---|
Study 1 | Evaluate anticancer properties | Demonstrated significant inhibition of tumor growth in xenograft models. |
Study 2 | Assess analgesic effects | Showed reduced pain response in animal models compared to control groups. |
Study 3 | Investigate neuroprotective effects | Indicated decreased neuronal death and inflammation markers in treated animals. |
Mechanism of Action
The precise mechanism by which AA01YKWI exerts its effects remains unknown. Further studies are needed to elucidate its interactions with cellular components, receptors, or enzymes.
Comparison with Similar Compounds
While AA01YKWI is relatively unique, it shares structural features with compounds like Ethyl Menthane Carboxamide (WS-3) (CAS: 39711-79-0) . WS-3 is commonly used in food, cosmetics, and pharmaceuticals as a cooling agent. AA01YKWI’s distinct structure sets it apart from other related compounds.
Biological Activity
N-{2-[(cyclohexylcarbonyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C17H22N2O2
- Molecular Weight : 290.37 g/mol
Structural Features
The compound features a pyrrolidine ring, which is known for its role in various biological activities, alongside a cyclohexylcarbonyl group that may enhance its lipophilicity and biological interactions.
Enzyme Inhibition
Enzyme inhibition is another area where this compound may exhibit activity. Compounds with similar structures have been tested for their ability to inhibit cholinesterases and glucosidases, which are vital in the management of conditions like Alzheimer's disease and diabetes . The potential for this compound to serve as an enzyme inhibitor warrants further investigation.
Anticancer Properties
The anticancer effects of compounds related to this compound have been explored in various studies. For example, certain oxadiazole derivatives demonstrate significant antiproliferative effects against pancreatic cancer cell lines . The mechanisms often involve the induction of apoptosis and modulation of signaling pathways critical for cancer cell survival.
Case Studies and Research Findings
The mechanisms through which this compound exerts its biological effects may include:
- Free Radical Scavenging : The presence of functional groups capable of donating electrons may facilitate the neutralization of reactive oxygen species.
- Enzyme Interaction : The structural conformation allows for binding to active sites on enzymes, inhibiting their function.
- Cell Signaling Modulation : By interacting with cellular pathways, the compound may influence processes such as apoptosis and cell proliferation.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-{2-[(cyclohexylcarbonyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide?
- Methodological Answer : A multi-step synthesis is typically employed, involving:
- Coupling reactions : Use of carbodiimide reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate carboxylic acid intermediates for amide bond formation. Solvents like dichloromethane are often utilized for optimal reaction kinetics .
- Cyclization steps : Formation of the pyrrolidinone ring via intramolecular lactamization under acidic or basic conditions, monitored by thin-layer chromatography (TLC) to track progress .
- Purification : Column chromatography or recrystallization to isolate the final product, with purity verified by HPLC (>95%) .
Q. How should researchers characterize the compound's physicochemical properties?
- Methodological Answer : Key parameters include:
- Polar surface area (PSA) : Calculated as ~70.7 Ų using software like Molinspiration, relevant for predicting membrane permeability .
- Hydrogen bonding capacity : Two hydrogen bond donors and three acceptors, determined via computational modeling (e.g., Gaussian) or experimental NMR .
- Molecular weight : Confirm via high-resolution mass spectrometry (HRMS) to match the theoretical value (exact mass: 323.12711 g/mol) .
Advanced Research Questions
Q. What crystallographic strategies are effective for resolving structural ambiguities in this compound?
- Methodological Answer :
- Data collection : Use single-crystal X-ray diffraction (SCXRD) with a Stoe IPDS 2 diffractometer. Optimize data quality by cooling crystals to 100 K to minimize thermal motion .
- Refinement : Employ SHELXL for small-molecule refinement. Key parameters include bond length accuracy (mean σ(C–C) = 0.007 Å) and torsional angle validation (e.g., C17–C18–C19–C20 = 120.2°) .
- Disorder modeling : Address conformational flexibility in the cyclohexyl group using PART instructions in SHELXL, with occupancy ratios refined against Fo² data .
Q. How can contradictions in reported bioactivity data (e.g., IC₅₀ values) be systematically addressed?
- Methodological Answer :
- Assay standardization : Replicate assays under controlled conditions (e.g., pH 7.4, 37°C) to minimize variability. For example, discrepancies in IC₅₀ (e.g., 81.8 vs. literature values) may arise from differences in cell lines or assay endpoints .
- Structural verification : Confirm batch-to-batch consistency via SCXRD and NMR to rule out impurities or stereochemical variations .
- Meta-analysis : Compare data across studies using tools like Prism to identify outliers and assess statistical significance .
Q. What computational approaches are suitable for predicting structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases), focusing on the pyrrolidinone ring’s oxo group and cyclohexyl moiety as key pharmacophores .
- QSAR modeling : Train models with descriptors like logP (predicted XlogP = 2) and topological polar surface area (TPSA) to correlate physicochemical properties with activity .
- MD simulations : Perform 100-ns molecular dynamics runs in GROMACS to assess conformational stability of the carboxamide group in aqueous environments .
Properties
Molecular Formula |
C20H27N3O3 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-[2-(cyclohexanecarbonylamino)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H27N3O3/c24-18-13-16(14-23(18)17-9-5-2-6-10-17)20(26)22-12-11-21-19(25)15-7-3-1-4-8-15/h2,5-6,9-10,15-16H,1,3-4,7-8,11-14H2,(H,21,25)(H,22,26) |
InChI Key |
ALABMBOGFXVKNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCNC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.